molecular formula C14H13Cl2NO2S B2858468 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide CAS No. 1795485-16-3

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide

Cat. No.: B2858468
CAS No.: 1795485-16-3
M. Wt: 330.22
InChI Key: AWSHOFAAOHZBHF-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiophene carboxamides and is characterized by the presence of a thiophene ring substituted with a chloro group and a carboxamide moiety.

Scientific Research Applications

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of the compound 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is Coagulation factor X . Coagulation factor X is an essential enzyme in the blood coagulation cascade, which plays a crucial role in the formation of blood clots.

Mode of Action

It is known to interact with its target, coagulation factor x . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially influencing the blood coagulation process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the chlorinated thiophene with an amine derivative, such as 2-(2-chlorophenyl)-2-methoxyethylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide
  • 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide
  • 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide

Uniqueness

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-19-11(9-4-2-3-5-10(9)15)8-17-14(18)12-6-7-13(16)20-12/h2-7,11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSHOFAAOHZBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(S1)Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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